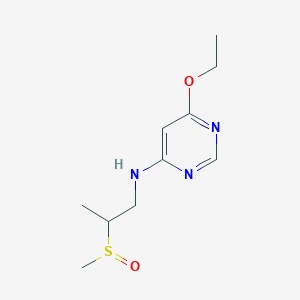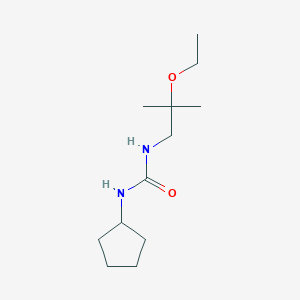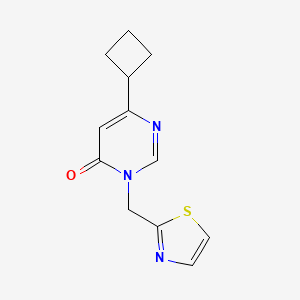![molecular formula C13H28N2O B7632124 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol, also known as DMDD, is a chemical compound that has been extensively studied in scientific research. It is a tertiary amine that is commonly used as a chiral auxiliary in organic synthesis. DMDD has also been investigated for its potential use in the treatment of various medical conditions, including depression, anxiety, and pain.
作用机制
The mechanism of action of 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol is not well understood. It is believed to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain, mood, and anxiety. This compound may also modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease pain sensitivity in animal models, suggesting that it may have analgesic properties.
实验室实验的优点和局限性
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be produced in high yields with high enantiomeric purity. It is also relatively inexpensive compared to other chiral auxiliaries. However, this compound has some limitations for use in lab experiments. It has a low solubility in water, which may limit its use in aqueous reactions. It also has a relatively low melting point, which may make it difficult to handle in some experiments.
未来方向
There are several future directions for 1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol research. One area of interest is its potential use as a treatment for depression, anxiety, and pain. Further studies are needed to better understand the mechanism of action of this compound and to determine its efficacy and safety in human clinical trials. This compound also has potential applications in organic synthesis, and further studies are needed to explore its use in a wider range of reactions. Overall, this compound is a promising compound that has the potential to make significant contributions to both organic synthesis and medicine.
合成方法
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol can be synthesized by reacting 2,2-dimethylcyclopentanone with dimethylamine and isobutyraldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high enantiomeric purity.
科学研究应用
1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol has been studied extensively for its potential use in organic synthesis as a chiral auxiliary. It has been shown to be an effective catalyst in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and pain. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and it has been proposed as a potential treatment for chronic pain.
属性
IUPAC Name |
1-(dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-12(2)8-6-7-11(12)14-9-13(3,16)10-15(4)5/h11,14,16H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGBXPGZWPMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC(C)(CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)

![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
